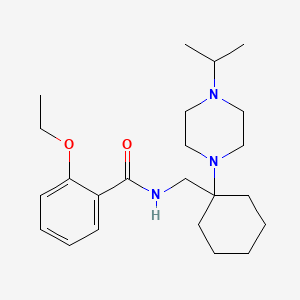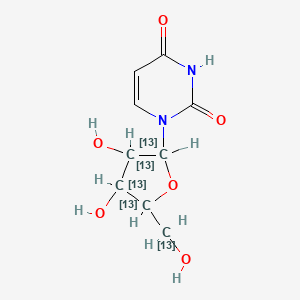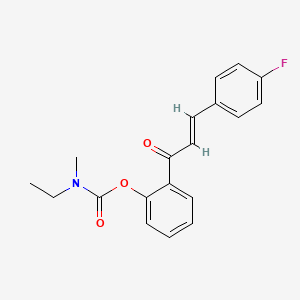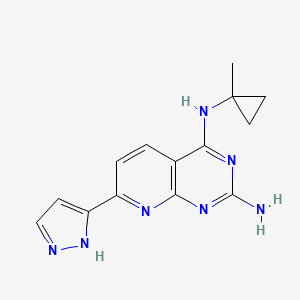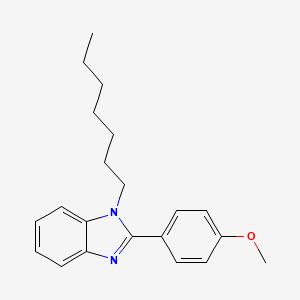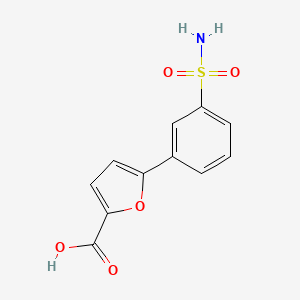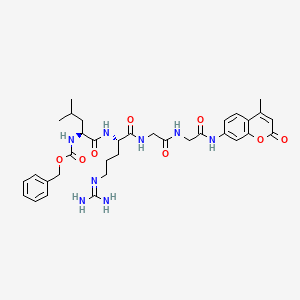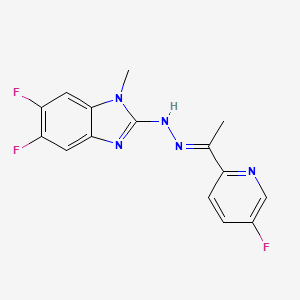
Src-3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Src-3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This typically includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Src-3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Src-3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SRC-3 in various chemical processes.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and progression.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Src-3-IN-2 exerts its effects by inhibiting the activity of steroid receptor coactivator 3 (SRC-3). This inhibition disrupts the transcriptional activity of nuclear receptors and other transcription factors regulated by SRC-3. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various growth factor signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Src-3-IN-2 include:
Gossypol: A small molecule inhibitor of SRC-1 and SRC-3.
SRC-1 Inhibitors: Compounds that inhibit the activity of steroid receptor coactivator 1 (SRC-1).
Other SRC-3 Inhibitors: Various other molecules developed to inhibit SRC-3 activity
Uniqueness
This compound is unique due to its high specificity and potency as an SRC-3 inhibitor. It has shown significant antitumor activity and has been extensively studied for its potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C15H12F3N5 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
5,6-difluoro-N-[(E)-1-(5-fluoropyridin-2-yl)ethylideneamino]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H12F3N5/c1-8(12-4-3-9(16)7-19-12)21-22-15-20-13-5-10(17)11(18)6-14(13)23(15)2/h3-7H,1-2H3,(H,20,22)/b21-8+ |
InChI Key |
QPBNFTTUAKVEKN-ODCIPOBUSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC(=C(C=C2N1C)F)F)/C3=NC=C(C=C3)F |
Canonical SMILES |
CC(=NNC1=NC2=CC(=C(C=C2N1C)F)F)C3=NC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


